molecular formula C19H22N2O3S2 B264781 isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B264781
M. Wt: 390.5 g/mol
InChI Key: RBUKDFCTRIWHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a thiazolopyrimidine derivative that has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of Isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cancer cells. It has also been reported to decrease the levels of pro-inflammatory cytokines in certain cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of Isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its potential use in drug development. It has shown promising results in various research studies and could be a candidate for further development. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its potential use and limitations.

Future Directions

There are several future directions for Isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One direction is to further investigate its mechanism of action and potential use in drug development. Another direction is to study its effects on other cell types and diseases. Additionally, it could be used in combination with other compounds to enhance its effects. Overall, this compound has shown promising results in various research studies and could be a valuable asset in scientific research.

Synthesis Methods

The synthesis of Isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported in the literature. The synthesis involves the reaction of 2-aminothiazole with 4-(methylsulfanyl)benzaldehyde in the presence of acetic anhydride and glacial acetic acid to form an intermediate. The intermediate is then reacted with isopropyl cyanoacetate in the presence of sodium ethoxide to yield the final product.

Scientific Research Applications

Isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential use in various scientific research studies. It has been reported to have antitumor, antifungal, and antibacterial activities. In addition, it has shown inhibitory effects on certain enzymes such as tyrosinase and acetylcholinesterase. These properties make it a promising candidate for drug development.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

propan-2-yl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O3S2/c1-10(2)24-18(23)15-11(3)20-19-21(17(22)12(4)26-19)16(15)13-6-8-14(25-5)9-7-13/h6-10,12,16H,1-5H3

InChI Key

RBUKDFCTRIWHNM-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)SC

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)SC

Origin of Product

United States

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